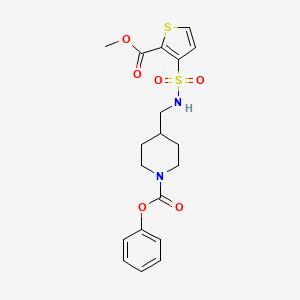

苯基 4-((2-(甲氧羰基)噻吩-3-磺酰胺基)甲基)哌啶-1-甲酸酯

货号 B2763627

CAS 编号:

1235357-56-8

分子量: 438.51

InChI 键: BNVRLJQXACHIST-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

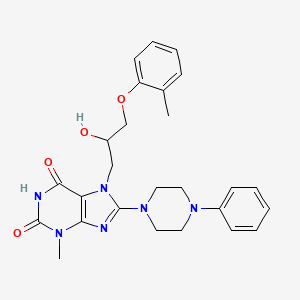

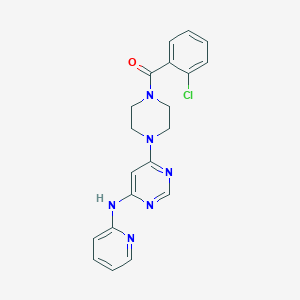

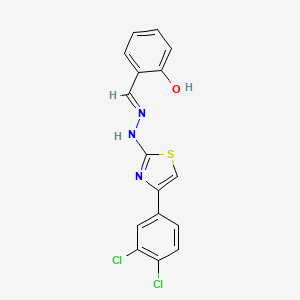

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a thiophene ring, a sulfonamide group, a piperidine ring, and carboxylate esters. These functional groups suggest that the compound could have interesting chemical and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thiophene ring could undergo electrophilic aromatic substitution, and the carboxylate esters could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of polar functional groups like sulfonamide and carboxylate could make it relatively polar and potentially soluble in polar solvents .科学研究应用

- Anticancer Agents : Researchers explore derivatives of this compound for their potential as novel anticancer drugs. By modifying the phenyl ring or the piperidine moiety, they aim to enhance cytotoxicity and selectivity against cancer cells .

- Anti-Inflammatory Properties : The sulfonamide group in the structure suggests anti-inflammatory activity. Investigating its effects on inflammatory pathways could lead to new therapeutic agents .

- Organic Semiconductors : The thiophene-based structure makes it interesting for organic electronics. Researchers study its charge transport properties and suitability for use in organic field-effect transistors (OFETs) and solar cells .

- Photovoltaic Applications : By incorporating this compound into organic photovoltaic devices, scientists aim to improve efficiency and stability in solar energy conversion .

- Ion-Selective Electrodes : The sulfonamide group can act as a ligand for metal ions. Researchers explore its potential in ion-selective electrodes for detecting specific ions in environmental or biological samples .

- Fluorescent Probes : The phenyl ring and thiophene moiety may exhibit fluorescence. Developing fluorescent probes based on this compound could aid in bioimaging and chemical sensing .

- Enzyme Inhibitors : The piperidine-1-carboxylate moiety resembles certain enzyme inhibitors. Scientists investigate its interactions with enzymes, aiming to design potent inhibitors for therapeutic purposes .

- Host Molecules : The phenyl ring and sulfonamide group can participate in host-guest interactions. Researchers explore its inclusion in supramolecular assemblies, such as molecular cages or inclusion complexes .

- Prodrug Design : The ester group (methoxycarbonyl) suggests potential prodrug applications. Researchers investigate whether this compound can be used as a prodrug to improve solubility, stability, or targeted drug delivery .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Analytical Chemistry and Sensors

Bioorganic Chemistry and Enzyme Inhibition

Supramolecular Chemistry and Host-Guest Interactions

Pharmacokinetics and Drug Delivery

安全和危害

未来方向

属性

IUPAC Name |

phenyl 4-[[(2-methoxycarbonylthiophen-3-yl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O6S2/c1-26-18(22)17-16(9-12-28-17)29(24,25)20-13-14-7-10-21(11-8-14)19(23)27-15-5-3-2-4-6-15/h2-6,9,12,14,20H,7-8,10-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVRLJQXACHIST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((2-(methoxycarbonyl)thiophene-3-sulfonamido)methyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2763544.png)

![{7,7-Dimethylbicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B2763546.png)

![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)

![(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2763552.png)

![N-[3-(methylsulfanyl)phenyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B2763559.png)

![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2763560.png)

![(E)-6-(tert-butyl)-3-mercapto-8-((4-nitrobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2763561.png)

![1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2763563.png)